molecular formula C8H13K B14531946 potassium;ethylidenecyclohexane CAS No. 62748-35-0

potassium;ethylidenecyclohexane

Cat. No.: B14531946
CAS No.: 62748-35-0
M. Wt: 148.29 g/mol
InChI Key: MANDETHDNQYBMD-UHFFFAOYSA-N
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Description

Potassium;ethylidenecyclohexane is a chemical compound with the molecular formula C8H14K It is a derivative of cyclohexane, where an ethylidene group is attached to the cyclohexane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

Potassium;ethylidenecyclohexane can be synthesized through several methods. One common approach involves the reaction of cyclohexanone with ethylidene potassium under controlled conditions. The reaction typically requires a solvent such as tetrahydrofuran (THF) and is carried out at low temperatures to ensure the stability of the intermediate products.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of large-scale reactors and continuous flow systems. The process would include the careful control of reaction parameters such as temperature, pressure, and reactant concentrations to optimize yield and purity. The use of catalysts may also be employed to enhance the reaction rate and selectivity.

Chemical Reactions Analysis

Types of Reactions

Potassium;ethylidenecyclohexane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2), leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of alcohols.

    Substitution: The ethylidene group can undergo nucleophilic substitution reactions with reagents such as halogens or alkyl halides, leading to the formation of substituted cyclohexane derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in an aqueous medium or hydrogen peroxide (H2O2) in the presence of a catalyst.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether or sodium borohydride (NaBH4) in methanol.

    Substitution: Halogens (e.g., chlorine, bromine) or alkyl halides in the presence of a base such as sodium hydroxide (NaOH).

Major Products Formed

    Oxidation: Ketones or carboxylic acids.

    Reduction: Alcohols.

    Substitution: Substituted cyclohexane derivatives.

Scientific Research Applications

Potassium;ethylidenecyclohexane has several applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of complex cyclic structures.

    Biology: The compound may be used in the study of biological pathways and enzyme interactions due to its unique structural properties.

    Medicine: Research into potential pharmaceutical applications, including the development of new drugs and therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of potassium;ethylidenecyclohexane involves its interaction with various molecular targets and pathways. The compound can act as a nucleophile or electrophile in chemical reactions, depending on the reaction conditions and the nature of the reactants. Its unique structure allows it to participate in a wide range of chemical transformations, making it a versatile reagent in synthetic chemistry.

Comparison with Similar Compounds

Similar Compounds

    Ethylidenecyclohexane: Similar in structure but lacks the potassium ion, leading to different reactivity and applications.

    Cyclohexanone: A precursor in the synthesis of potassium;ethylidenecyclohexane, with different chemical properties and uses.

    Cyclohexane: The parent compound, with a simpler structure and different chemical behavior.

Uniqueness

This compound is unique due to the presence of both the ethylidene group and the potassium ion, which confer distinct reactivity and potential applications. Its ability to undergo a wide range of chemical reactions makes it a valuable compound in various fields of research and industry.

Properties

CAS No.

62748-35-0

Molecular Formula

C8H13K

Molecular Weight

148.29 g/mol

IUPAC Name

potassium;ethylidenecyclohexane

InChI

InChI=1S/C8H13.K/c1-2-8-6-4-3-5-7-8;/h2H,1,3-7H2;/q-1;+1

InChI Key

MANDETHDNQYBMD-UHFFFAOYSA-N

Canonical SMILES

[CH2-]C=C1CCCCC1.[K+]

Origin of Product

United States

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